molecular formula C16H14O3 B2515702 3-[2-(4-Methylphenoxy)phenyl]acrylic acid CAS No. 1164477-18-2

3-[2-(4-Methylphenoxy)phenyl]acrylic acid

Cat. No.: B2515702
CAS No.: 1164477-18-2
M. Wt: 254.285
InChI Key: PXNQHBBTUXRJAP-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Methylphenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(4-Methylphenoxy)phenyl]acrylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacrylic acid moiety can act as a ligand, binding to active sites and modulating the activity of target proteins. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid: Similar structure but with a methoxy group instead of a methyl group.

    3-[2-(4-Chlorophenoxy)phenyl]acrylic acid: Contains a chlorine atom instead of a methyl group.

    3-[2-(4-Nitrophenoxy)phenyl]acrylic acid: Contains a nitro group instead of a methyl group.

Uniqueness

3-[2-(4-Methylphenoxy)phenyl]acrylic acid is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity and membrane permeability of the compound, potentially affecting its pharmacokinetic properties .

Biological Activity

3-[2-(4-Methylphenoxy)phenyl]acrylic acid is a compound that has garnered attention for its significant biological activities, particularly in the fields of proteomics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its interactions with proteins and enzymes, implications for therapeutic uses, and relevant research findings.

  • Molecular Formula : C₁₆H₁₄O₄
  • Molar Mass : 254.28 g/mol
  • Melting Point : 213-215 °C
  • Classification : Irritant

The compound features a phenylacrylic acid backbone with a 4-methylphenoxy substituent, which enhances its lipophilicity and membrane permeability. These properties are crucial for its biological activity and pharmacokinetic profile .

This compound acts primarily as a ligand that modulates the activity of various proteins and enzymes. Its ability to interact with specific molecular targets allows it to influence biochemical pathways, which may have therapeutic implications. The unique structural features, particularly the 4-methylphenoxy group, contribute to its effectiveness in modulating biological pathways.

Proteomics Research

The compound has been identified as having significant interactions with various proteins, making it a valuable tool in proteomics research. Studies indicate that it can bind to multiple protein targets, potentially altering their functions and influencing cellular processes.

Therapeutic Applications

Research suggests that this compound may have potential therapeutic applications due to its ability to modulate protein activity. This modulation could be beneficial in treating diseases where protein dysfunction is a key factor. The compound's role as a ligand in these contexts is under investigation, with preliminary findings indicating promising results.

Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound to specific proteins and enzymes. These studies help elucidate the compound's mechanism of action and its potential therapeutic effects. The data indicate that the compound's structural configuration enhances its ability to effectively interact with biological targets .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
This compoundPhenylacrylic backbone with 4-methyl groupProtein modulationNot specifically reported
2-Phenylamino-3-acyl-1,4-naphthoquinonesAcyl substituent at the 3-positionAntiproliferativeRanges from 0.82 to 21.66
Substituted phenyl dihydrouracilVarious substituents enhancing bindingCRBN ligands for PROTAC developmentDC50 values reported as low as 22 pM

Properties

IUPAC Name

(E)-3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNQHBBTUXRJAP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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